molecular formula C9H14N2 B1387831 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile CAS No. 173974-81-7

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile

Cat. No.: B1387831
CAS No.: 173974-81-7
M. Wt: 150.22 g/mol
InChI Key: QANCAJYVNCOKPT-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile (CAS 1344240-52-3) is a high-purity chemical building block designed for research and development applications. This compound features a piperidine scaffold substituted with a carbonitrile group and an allyl (prop-2-en-1-yl) moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. Piperidine derivatives are fundamental structural motifs in the development of pharmacologically active compounds . The carbonitrile group can serve as a key functional handle for further chemical transformations, while the allyl group offers opportunities for reactions such as cross-couplings or cyclizations. Compounds based on the piperidine structure have demonstrated significant research value in various areas. Piperidine-4-carboxamide derivatives, for instance, have been synthesized and investigated for their potential as anticancer agents, showing activities such as DNA cleavage and anti-angiogenic effects in research models . Furthermore, other piperidine-carboxylic acid derivatives have been explored for their activity as monoamine neurotransmitter re-uptake inhibitors, indicating the potential of this chemical class in central nervous system research . Researchers can utilize this nitrile-functionalized piperidine as a key synthetic intermediate for constructing more complex molecules for pharmaceutical development, agrochemical research, and material science. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-prop-2-enylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-11-6-3-9(8-10)4-7-11/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANCAJYVNCOKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via β-Lactam Intermediates

A commonly reported approach to synthesize piperidine-4-carbonitrile derivatives, including 1-(prop-2-en-1-yl)piperidine-4-carbonitrile, involves a multi-step process starting from β-lactam intermediates:

  • Step 1: Preparation of 4-(2-bromoalkyl)-β-lactams
    These are synthesized via the Staudinger reaction, which forms the β-lactam ring with a bromoalkyl side chain suitable for further transformations.

  • Step 2: Reduction to Azetidines
    The β-lactams are reduced to azetidines, which are four-membered nitrogen-containing rings, providing a flexible intermediate.

  • Step 3: Ring Expansion and Cyanide Introduction
    Treatment with potassium cyanide induces ring transformation to the six-membered piperidine ring bearing a nitrile group at the 4-position, yielding piperidine-4-carbonitrile scaffolds.

  • Step 4: Introduction of N-Allyl Group
    The nitrogen atom of the piperidine ring is alkylated with allyl bromide or a similar allylating agent to introduce the prop-2-en-1-yl substituent, forming this compound.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Notes
β-Lactam formation Staudinger reaction to form 4-(2-bromoalkyl)-β-lactams Ketene + imine precursors Sets up ring expansion
Reduction to azetidines Reduction of β-lactams to azetidines Suitable reducing agents (e.g., LiAlH4) Intermediate for ring transformation
Ring expansion and cyanide addition Treatment with KCN to form piperidine-4-carbonitrile Potassium cyanide Introduces nitrile at 4-position
N-Allylation Alkylation of piperidine nitrogen with allyl bromide or equivalent Allyl bromide, base Introduces prop-2-en-1-yl substituent
Mannich condensation (alternative) Condensation of aldehydes, ketones, and ammonium acetate to form piperidin-4-one derivatives Aromatic aldehydes, ketones, NH4OAc Precursor for carbonitrile conversion
Recrystallization Purification by dissolving in hot ethanol and slow cooling Ethanol solvent Ensures purity and structural integrity

Research Findings and Yield Considerations

  • The multi-step β-lactam route is efficient but involves several steps with moderate overall yields due to purification challenges, especially during the primary amine isolation after cyanide introduction.

  • The Mannich condensation provides a straightforward synthesis of piperidin-4-one derivatives, but subsequent conversion to carbonitriles may require additional optimization to improve yields and selectivity.

  • N-Allylation is generally high-yielding and provides a versatile handle for further functionalization.

  • Purification by recrystallization is essential to obtain analytically pure compounds suitable for biological evaluation or further synthetic transformations.

Chemical Reactions Analysis

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Modifications

Piperidine-4-carbonitrile derivatives are distinguished by substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Piperidine-4-carbonitrile Derivatives
Compound Name Substituent at 1-Position Key Features Synthesis Highlights References
1-(Prop-2-en-1-yl)piperidine-4-carbonitrile Propenyl (allyl) Reactive allyl group; potential for further functionalization Not explicitly described in evidence N/A
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group; enhanced metabolic stability Nickel-catalyzed cross-coupling at room temperature
1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile 4-Oxopentyl chain + 4-CF₃Ph Ketone-containing alkyl chain; potential for solubility modulation Late-stage C–H hydroxylation/amination
1-(5-Aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile 5-Aminopentyl chain + 4-CF₃Ph Amine-functionalized alkyl chain; possible CNS penetration Amine introduction via reductive amination
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile Trifluoroacetyl Strong electron-withdrawing group; impacts electronic density of piperidine Acylation reaction with trifluoroacetic anhydride
(R)-1-(3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carbonyl)piperidine-4-carbonitrile Complex imidazo-pyrrolo-pyrazine moiety Macrocyclic structure; potential kinase inhibition Multi-step coupling and cyclization

Physicochemical and Pharmacokinetic Considerations

While explicit data (e.g., logP, solubility) are absent in the evidence, structural trends suggest:

  • Alkyl Chains () : Improve solubility in polar solvents but may reduce blood-brain barrier penetration due to increased polarity .
  • Trifluoromethyl Groups () : Increase metabolic stability and lipophilicity, favoring oral bioavailability .

Biological Activity

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring substituted with a prop-2-en-1-yl group and a cyano group at the 4-position. This structural configuration is significant for its biological activity, as the presence of the cyano group can enhance interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of piperidine have shown significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and SiHa) with IC50 values ranging from 6.52 ± 0.42 μM to 7.88 ± 0.52 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence the anticancer activity. For example:

  • 4-Methyl piperidine substitution on the A-ring exhibited superior anticancer activity compared to other nitrogen-containing heterocycles.
  • Compounds with 4-hydroxy piperidine and morpholine showed reduced efficacy, suggesting that specific substitutions can enhance or diminish biological activity .

The mechanisms underlying the anticancer effects of this compound derivatives are multifaceted:

  • Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
  • Induction of Apoptosis : The compounds may induce apoptosis in cancer cells through activation of intrinsic pathways, leading to DNA damage and cell cycle arrest.
  • Low Toxicity to Normal Cells : Notably, these compounds demonstrate lower toxicity towards normal cervical epithelial cells, indicating a favorable therapeutic index .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

CompoundCell LineIC50 (μM)Notes
6f HeLa6.52 ± 0.42Significant antiproliferative effect
6f SiHa7.88 ± 0.52Lower toxicity towards normal cells
6k HeLaHigher than cisplatinMore effective than traditional chemotherapy agents

These results underscore the potential of these compounds as novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile?

  • Methodology :

  • Nucleophilic substitution : React piperidine-4-carbonitrile with allyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions. Monitor progress via TLC or HPLC.
  • Cyanide displacement : For derivatives, substitute halides (e.g., bromine or chlorine) with cyanide groups using KCN in DMSO at elevated temperatures (120°C), followed by extraction with Et₂O and silica gel chromatography for purification .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to nitrile toxicity.

Q. How should researchers handle safety concerns when working with nitrile-containing compounds like this compound?

  • Protocols :

  • Inhalation exposure : Immediately move to fresh air; administer artificial respiration if breathing is impaired .
  • Skin contact : Wash with soap and water; avoid direct contact using nitrile gloves.
  • Storage : Store in airtight containers away from oxidizing agents. Monitor occupational exposure limits (OELs) per regional guidelines .

Q. What spectroscopic methods are optimal for characterizing the structure of this compound?

  • Techniques :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d₆ to identify allyl protons (δ 5.1–5.8 ppm) and nitrile carbon (δ ~120 ppm). Confirm stereochemistry via 1H^1H-1H^1H COSY or NOESY .
  • IR : Detect nitrile stretching vibrations near 2240 cm⁻¹.
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can SHELX software be utilized in refining the crystal structure of this compound derivatives?

  • Workflow :

  • Data processing : Use SHELXC for data scaling and SHELXD for phase determination. For twinned crystals, apply twin-law refinement in SHELXL .
  • Model refinement : Optimize anisotropic displacement parameters (ADPs) and validate via R-factor convergence. Address disorder using PART instructions.
  • Validation : Check geometric restraints (e.g., bond lengths/angles) against Cambridge Structural Database (CSD) norms. Generate CIF reports with SHELXPRO .

Q. What strategies are effective in resolving data contradictions between computational predictions and experimental results for piperidine-carbonitrile derivatives?

  • Approaches :

  • DFT benchmarking : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve agreement.
  • Crystallographic validation : Use SHELXL to refine hydrogen bonding or torsional angles that deviate from molecular mechanics predictions.
  • Statistical analysis : Apply Hamilton R-factors to assess model reliability when electron density maps conflict with predicted conformers .

Q. How can structure-activity relationship (SAR) studies be designed for this compound based on its structural analogs?

  • Design principles :

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the allyl or piperidine positions to assess steric/electronic effects on bioactivity.
  • Bioisosteric replacement : Replace the nitrile group with carboxylic acid or amide moieties to evaluate pharmacokinetic impacts.
  • Pharmacophore mapping : Use X-ray crystallography (via SHELX) or docking studies to correlate substituent positioning with activity trends observed in analogs (e.g., furan or thiophene derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Prop-2-en-1-yl)piperidine-4-carbonitrile
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1-(Prop-2-en-1-yl)piperidine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.